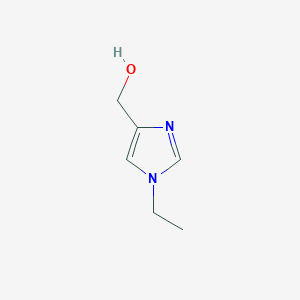

(1-ethyl-1H-imidazol-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(1-ethylimidazol-4-yl)methanol |

InChI |

InChI=1S/C6H10N2O/c1-2-8-3-6(4-9)7-5-8/h3,5,9H,2,4H2,1H3 |

InChI Key |

CWOZLRPNGIXFRB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Regiochemical Control of 1 Ethyl 1h Imidazol 4 Yl Methanol and Its Analogs

Strategies for Imidazole (B134444) Ring Construction with N-1 Alkylation

A primary challenge in the synthesis of N-substituted imidazoles is controlling the position of alkylation, as direct alkylation of an imidazole ring often leads to a mixture of N-1 and N-3 substituted products. psu.edu To overcome this, strategies that construct the imidazole ring with the N-1 substituent already in place are highly favored for achieving regiochemical purity. psu.edursc.org

One effective protocol for the regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence starting from a glycine (B1666218) derivative. rsc.orgnih.gov This method proceeds through a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. The subsequent addition of an amine nucleophile, such as ethylamine (B1201723), triggers a transamination and cyclization cascade to yield the desired 1,4-disubstituted imidazole with complete regioselectivity. rsc.orgnih.gov This approach is notable for its tolerance of a wide range of steric and electronic variations on the amine component, making it a versatile tool for creating a diverse library of N-1 substituted imidazoles. rsc.orgnih.gov

Another approach to ensure regiocontrol is through the use of starting materials where the nitrogen atom destined to be N-1 is already differentiated. For instance, the reaction of N-alkyl-o-phenylenediamines can be used to generate N1-alkylated benzimidazoles through intramolecular cyclization, a strategy that can be adapted for the synthesis of other N-1 substituted imidazoles. tsijournals.com

Multi-component Reaction Protocols

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. bohrium.com

One-pot syntheses of substituted imidazoles are particularly attractive for their efficiency. A notable example is a four-component reaction for the synthesis of 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.orgresearchgate.net This method involves heating a mixture of a 2-bromoacetophenone, a primary amine (e.g., ethylamine), an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.orgresearchgate.net The proposed mechanism involves a series of condensations and cyclizations, ultimately leading to the desired imidazole core. organic-chemistry.org While this specific example leads to a 1,2,4-trisubstituted product, the principles can be adapted for the synthesis of 1,4-disubstituted analogs by choosing appropriate starting materials.

Another versatile one-pot method involves the reaction of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents with imines generated in situ from an aldehyde and a primary amine. This approach can be tailored to produce 1,4-disubstituted imidazoles regioselectively. organic-chemistry.org

| Reaction Type | Starting Materials | Key Features | Yields |

| Four-component | 2-bromoacetophenone, primary amine, aldehyde, ammonium acetate | Solvent-free, high efficiency | 80-96% organic-chemistry.org |

| TosMIC-based | Aryl-substituted TosMIC, aldehyde, primary amine | Regioselective, mild conditions | Good organic-chemistry.org |

This table summarizes one-pot synthetic approaches to substituted imidazoles.

Microwave irradiation has become a valuable technique in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comorientjchem.org The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds like imidazoles. bohrium.comtandfonline.com

A rapid, one-pot synthesis of 2,4,5-triarylimidazoles can be achieved through the three-component condensation of benzil, aldehydes, and ammonium acetate under microwave irradiation in the presence of a catalytic amount of bio-supported cellulose (B213188) sulfuric acid under solvent-free conditions. bohrium.com While this yields a trisubstituted product, the methodology highlights the power of microwave assistance.

For the synthesis of disubstituted imidazoles, a convenient method utilizes a polymer-bound imine and p-toluenesulfonylmethyl isocyanide (TOSMIC) under microwave irradiation. nih.gov This solid-phase approach facilitates purification and leads to excellent yields of the desired 1,5-disubstituted imidazoles. nih.gov Adapting this to a 1,4-substitution pattern would require a different synthetic design but demonstrates the potential of microwave-assisted solid-phase synthesis.

Furthermore, the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate is efficiently achieved through solventless microwave-assisted synthesis. organic-chemistry.org

| Reactants | Conditions | Product | Advantages |

| 1,2-diketones, urotropine, ammonium acetate | Solventless, microwave irradiation | 4,5-disubstituted imidazoles | Fast, efficient, high purity organic-chemistry.org |

| Polymer-bound imines, TOSMIC | Microwave irradiation | 1,5-disubstituted imidazoles | High yield, ease of purification nih.gov |

| Aromatic aldehydes, diaminomaleonitrile | HNO3, microwave irradiation | 2-aryl-4,5-dicarbonitrile imidazoles | Short reaction time, high yield tandfonline.com |

This table illustrates various microwave-assisted synthetic routes to substituted imidazoles.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a cyclic compound from one or more acyclic precursors with the elimination of a small molecule, such as water or ammonia (B1221849). The synthesis of imidazoles via cyclocondensation is a well-established and versatile strategy. youtube.com

A common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or a primary amine) and is known as the Debus-Radziszewski synthesis. rsc.org To achieve a 1,4-disubstituted imidazole like (1-ethyl-1H-imidazol-4-yl)methanol, one could envision using a protected α-hydroxyaldehyde or a related synthon in place of the aldehyde component and ethylamine as the primary amine.

The choice of solvent and base can be critical in these reactions. For instance, conducting the cyclocondensation in aqueous THF can improve the solubility of salt-based reactants and lead to higher yields of the desired imidazole. youtube.com The use of functionalized boronic acids to mediate the cyclization of amido-nitriles is another method capable of producing 2,4-disubstituted imidazoles. nih.gov

Cycloaddition Reaction Pathways

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and convergent route to five-membered heterocyclic rings like imidazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.

One such pathway involves the reaction of vinyl azides with amidines. acs.org This catalyst-free [3+2] cyclization offers a direct route to 2,4-disubstituted-1H-imidazoles, leaving the N-1 and C-5 positions available for further functionalization. acs.org To synthesize a 1,4-disubstituted imidazole directly, a modified approach would be necessary.

Another example is the rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles, which proceeds via a rhodium iminocarbenoid intermediate to give the corresponding imidazoles in good to excellent yields. organic-chemistry.org Furthermore, a copper-catalyzed [3+2] cycloaddition reaction using oxygen as an oxidant provides a simple route to multisubstituted imidazoles with high regioselectivity. organic-chemistry.org

Oxidative Cyclization Methodologies

Oxidative cyclization reactions offer an alternative strategy for the construction of the imidazole ring, often involving the formation of carbon-nitrogen bonds under oxidative conditions.

An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been shown to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This method demonstrates broad functional group tolerance. organic-chemistry.org

Another approach is the oxidative cyclization of 1-phenyl-5-iodoimidazole using an Oxone/H2SO4 system to prepare imidazole-substituted cyclic iodonium (B1229267) salts. nih.gov While this example focuses on a specific fused system, the underlying principle of oxidative cyclization is broadly applicable.

An electrochemical intramolecular oxidation cyclization has also been developed for the synthesis of polysubstituted imidazoles. rsc.org This method, which can be performed in an undivided electrolytic cell, avoids the use of transition metal catalysts and peroxide reagents, aligning with the principles of green chemistry. rsc.org The reaction proceeds through a tandem Michael addition, azidation, and cyclization sequence. rsc.org

Functional Group Tolerance in Synthetic Routes

The compatibility of various functional groups with the reaction conditions is a critical aspect of designing efficient synthetic pathways for complex molecules. In the synthesis of substituted imidazoles, a broad tolerance for different functional groups has been demonstrated across various catalytic systems.

Metal-Catalyzed Routes:

Copper-Catalyzed Syntheses: Copper-catalyzed methods for imidazole synthesis are noted for their robustness and functional group tolerance. For instance, the copper-mediated oxidative C-H functionalization of β-enamino esters with benzylamines proceeds in the presence of various substituents on the benzylamine (B48309) ring. nih.govBoth electron-donating and electron-withdrawing groups are generally well-tolerated. Similarly, copper-catalyzed N-arylation reactions exhibit high functional group tolerance under mild conditions. mdpi.comacs.orgA rapid copper(I) iodide-catalyzed process for creating 2,4,5-trisubstituted-imidazoles works with different aldehydes reacting with benzoin (B196080) or benzil. rsc.org* Iron-Catalyzed Syntheses: Iron-catalyzed methods provide a cost-effective and environmentally friendly alternative. The iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides accommodates a wide array of aromatic, heteroaromatic, and aliphatic derivatives on both starting materials. organic-chemistry.orgAnother iron-catalyzed protocol involving amidoximes and enones has been shown to be tolerant of nitroarenes, affording imidazoles with a ketone group at the C-4 position. rsc.org* Gold-Catalyzed Syntheses: Gold catalysts are effective for various imidazole syntheses, tolerating functional groups like nitriles, ketones, esters, and aldehydes. researchgate.netMetal-Free and Organocatalytic Routes:

Brønsted Acid Catalysis: Multicomponent reactions catalyzed by Brønsted acids to form 1,2,5-trisubstituted imidazoles show high functional group compatibility, allowing for a range of substituents on the aromatic aldehydes and anilines used as starting materials. acs.orgacs.org* Organocatalysis: Organocatalytic methods, for example, using L-proline, are compatible with aldehydes bearing diverse substituents such as -CH₃, -OCH₃, -OH, -N(CH₃)₂, -Cl, and -F. researchgate.netThiazolium-catalyzed one-pot syntheses of imidazoles also demonstrate good functional group tolerance. nih.govAn organocatalytic approach using a surfactant has been shown to tolerate various nucleophiles like N,O-dimethylhydroxylamine, dimethyl amine, and morpholine (B109124) for the formation of N-acyl imidazoles from aldehydes. acs.org The table below summarizes the functional group tolerance of various catalytic systems for imidazole synthesis.

| Catalytic System | Tolerated Functional Groups | Reference |

| Copper-Catalyzed | Electron-donating/withdrawing groups on aryl rings, halides, esters | nih.govrsc.org |

| Iron-Catalyzed | Aromatic, heteroaromatic, aliphatic groups, nitroarenes, ketones | organic-chemistry.orgrsc.org |

| Gold-Catalyzed | Nitriles, ketones, esters, aldehydes, ketals | researchgate.net |

| Brønsted Acid | Substituted aromatic aldehydes and anilines | acs.orgacs.org |

| Organocatalytic (L-Proline) | -CH₃, -OCH₃, -OH, -N(CH₃)₂, -Cl, -F | researchgate.net |

| Organocatalytic (Surfactant) | N,O-dimethylhydroxylamine, dimethyl amine, morpholine | acs.org |

Targeted Introduction of the Hydroxymethyl Moiety at C-4 Position

Achieving regioselective substitution is a central challenge in imidazole synthesis. The specific placement of a hydroxymethyl group at the C-4 position to produce compounds like this compound often requires a multi-step approach, commonly involving the synthesis of a C-4 carboxylate or aldehyde precursor followed by reduction.

A well-established method for creating 1,4-disubstituted imidazoles involves the reaction of a primary amine with ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate. nih.govThis provides 1-alkyl-4-imidazolecarboxylates with complete regioselectivity. nih.govderpharmachemica.comThis method is applicable to a variety of primary amines, including those with reactive functionalities like alcohols. nih.govFor the synthesis of this compound, ethylamine would be reacted to form ethyl 1-ethyl-1H-imidazole-4-carboxylate.

This ester can then be reduced to the corresponding primary alcohol. A common and effective reducing agent for such transformations is lithium aluminum hydride (LiAlH₄). This reduction step converts the ester group at the C-4 position into a hydroxymethyl group, yielding the target compound.

Alternative strategies for C-4 functionalization exist, such as those that introduce a ketone moiety at the C-4 position, which could potentially be modified to a hydroxymethyl group through subsequent reactions. rsc.orgHowever, the reduction of a regioselectively synthesized C-4 carboxylate remains a direct and reliable route.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is key to optimizing conditions and expanding the scope of synthetic methodologies for imidazoles.

The formation of the imidazole ring often proceeds through several key intermediates. In multicomponent reactions (MCRs), which are frequently employed for imidazole synthesis, the in-situ generation of reactive species is common.

Imine Intermediates: A common feature in many imidazole syntheses is the initial formation of an imine. In the Brønsted acid-catalyzed reaction of vinyl azides, aldehydes, and amines, the aldehyde and amine first condense to form an imine. acs.orgacs.orgThis imine then acts as a nucleophile. acs.orgacs.orgSimilarly, in L-proline catalyzed syntheses, the bifunctional nature of the catalyst facilitates the formation of imine intermediates. researchgate.net* Acylimine Intermediates: In certain organocatalytic routes, an acyl imine is generated in situ. For example, a thiazolium-catalyzed reaction involves the addition of an aldehyde to an acyl imine, which then leads to the formation of the imidazole ring. nih.govMulticomponent reactions involving isocyanides, such as the Ugi and Passerini reactions, also proceed through complex intermediates derived from the initial formation of an imine or a related species. nih.govnih.govThe Staudinger/aza-Wittig tandem reaction is another method to generate imines in situ for use in multicomponent reactions. rsc.org* Other Intermediates: In metal-catalyzed reactions, the intermediates can be more complex. For instance, a proposed mechanism for a copper-mediated synthesis involves the formation of an iodinated enol intermediate, which then reacts with benzylamine. nih.govIron-catalyzed reactions of oxime acetates are suggested to proceed through an imine anion intermediate. organic-chemistry.orgacs.orgacs.org

Catalysts and reagents play a pivotal role in directing the course of the reaction, influencing yield, selectivity, and reaction conditions.

Transition metals are widely used to catalyze the formation of imidazoles due to their ability to facilitate C-H activation, oxidative coupling, and cycloaddition reactions. nih.gov

Copper: Copper catalysts, such as Cu(OAc)₂, CuI, and Cu(OTf)₂, are versatile and cost-effective. nih.govrsc.orgacs.orgThey can mediate oxidative C-H functionalization and are effective in multicomponent reactions. nih.govrsc.orgIn some cases, copper catalysts are used in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP) and an additive like iodine. nih.govacs.orgThe choice of the specific copper salt and ligands can significantly impact the reaction outcome. acs.orgnih.gov The table below shows the optimization of a copper-catalyzed synthesis of a trisubstituted imidazole.

| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuCl | DMSO | 140 | 65 |

| 2 | CuBr | DMSO | 140 | 70 |

| 3 | CuI | DMSO | 140 | 75 |

| 4 | CuI | DMF | 140 | 65 |

| 5 | CuI | Toluene | 140 | 45 |

| 6 | CuI | Dioxane | 140 | 55 |

| 7 | CuI | DMSO | 120 | 85 |

| 8 | CuI | DMSO | 100 | 91 |

| 9 | CuI (10 mol%) | DMSO | 100 | 95 |

| Adapted from Kadu, V. D. et al., 2021. rsc.org |

Iron: Iron catalysts, such as Fe(OAc)₂ and FeCl₃, are attractive due to their low cost and low toxicity. organic-chemistry.orgrsc.orgacs.orgThey are particularly effective in redox-neutral processes, for example, in the reaction of oxime acetates where the substrate itself acts as an internal oxidant. organic-chemistry.orgacs.orgIron can also act as a Lewis acid to activate carbonyl groups towards nucleophilic attack. rsc.org* Gold: Gold catalysts excel in activating alkynes and allenes toward nucleophilic attack. researchgate.netThey are used in cycloaddition reactions to form highly substituted imidazoles. The choice of gold catalyst and ligands can be crucial for controlling the reaction pathway. researchgate.net

To avoid the cost and potential toxicity of metal catalysts, metal-free and organocatalytic methods have been developed.

Organocatalysts: Small organic molecules can effectively catalyze imidazole synthesis. L-proline, a naturally occurring amino acid, acts as a bifunctional catalyst, with its secondary amine group behaving as a Lewis base and its carboxylic acid group as a Brønsted acid. researchgate.netnih.govThis allows it to facilitate multiple steps in a reaction cascade, such as imine formation and subsequent cyclization. researchgate.netImidazole itself can also function as an organocatalyst in multicomponent reactions. rsc.org* Brønsted Acids: Simple Brønsted acids, such as trifluoroacetic acid, are effective catalysts for multicomponent reactions that produce polysubstituted imidazoles. acs.orgacs.orgThe acid activates intermediates, like in-situ generated 2H-azirines, for nucleophilic attack. acs.orgacs.orgSurfactants with a Brønsted acidic headgroup have also been developed as novel catalytic systems. tandfonline.com* Catalyst-Free: Some imidazole syntheses can proceed without any catalyst under specific conditions, such as using microwave irradiation or simply heating the reactants in an appropriate solvent or under solvent-free conditions.

Role of Catalysts and Reagents

Supported Catalysts (e.g., Nano-magnetic, Pyridinium)

The synthesis of imidazole scaffolds, the core of this compound, has been significantly advanced through the use of supported catalysts, particularly those based on magnetic nanoparticles. These catalysts offer high efficiency, ease of separation via an external magnetic field, and excellent reusability, aligning with the principles of green chemistry. sci-hub.sesemanticscholar.org While direct synthesis of this compound using these specific catalysts is not prominently documented, their application in constructing the fundamental imidazole ring of various analogs is well-established, typically through multi-component reactions.

Nano-magnetic catalysts are heterogeneous catalysts that combine the high reactivity of homogeneous systems with the practical benefits of easy separation. semanticscholar.org Materials like iron(III) oxide (Fe₃O₄) are frequently used as the magnetic core due to their superparamagnetic properties, low cost, and low toxicity. jsynthchem.comchemicalbook.com This core is often coated with a protective layer, such as silica (B1680970) (SiO₂), and then functionalized with a catalytically active species.

Research has demonstrated the utility of various nano-magnetic systems in the one-pot synthesis of tri- and tetra-substituted imidazoles. These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (like ammonium acetate). sci-hub.se For instance, a ZnS/CuFe₂O₄ magnetic hybrid nanocomposite has been successfully employed as a heterogeneous catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering mild conditions and good yields. semanticscholar.org Similarly, copper complexes immobilized on functionalized magnetic nanoparticles, such as Fe₃O₄-bibenzo[d]imidazole-Cu, have been developed for related heterocyclic syntheses, highlighting the versatility of this approach. nanomaterchem.com The catalyst's magnetic nature allows for its straightforward recovery and reuse over multiple reaction cycles without a significant drop in catalytic activity. semanticscholar.orgnanomaterchem.com

The table below summarizes various nano-magnetic catalysts used in the synthesis of imidazole analogs.

| Catalyst | Precursors | Product Type | Key Features |

| ZnS/CuFe₂O₄ | Aromatic aldehydes, benzil, ammonium acetate | 2,4,5-triaryl-1H-imidazoles | Mild conditions, good yields, easy magnetic separation, reusable up to five times. semanticscholar.org |

| Fe₃O₄@SiO₂-Imid-PMAn | Benzil, ammonium acetate, aldehydes, primary amines | 1,2,4,5-tetrasubstituted imidazoles | Solvent-free conditions, microwave irradiation, reusable up to six times. sci-hub.se |

| Cu/GA/Fe₃O₄@SiO₂ | Aldehydes, 1,2-diketones, ammonium acetate | Trisubstituted imidazoles | High efficiency, magnetic recovery. sci-hub.se |

| MNPs-Benzo[d]imidazol-Cu | Aryl diazonium tetrafluoroborates, amines | N-S bond formation (Sulfonamides) | Demonstrates use of imidazole-functionalized MNPs for catalysis; reusable for six cycles. jsynthchem.com |

Information regarding pyridinium-based supported catalysts for the direct synthesis of the imidazole core or its functionalization to produce methanol (B129727) derivatives is less common in the literature. Pyridinium salts are more frequently studied as ionic liquids or as ligands in homogeneous catalysis. organic-chemistry.org Their application as a supported, heterogeneous catalyst for this specific synthetic transformation remains an area for further exploration.

Stereoselective Synthesis and Chiral Induction Approaches for Related Methanol Derivatives

The creation of chiral molecules is of paramount importance in pharmaceutical chemistry, as stereoisomers can exhibit vastly different biological activities. For imidazole-containing compounds like this compound, the introduction of a stereocenter at the methanol carbon—yielding a chiral secondary alcohol—is a key synthetic challenge. The most direct and widely employed strategy for achieving this is the enantioselective reduction of a prochiral ketone precursor, such as 1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one. wikipedia.orgrsc.org

Modern stereoselective synthesis offers several powerful approaches for this transformation, primarily relying on chiral catalysts that can differentiate between the enantiotopic faces of the ketone. These methods include organocatalysis and transition-metal catalysis.

Catalytic Asymmetric Reduction:

The asymmetric reduction of prochiral ketones is a cornerstone for producing enantiomerically enriched secondary alcohols. wikipedia.orgnih.gov This can be achieved through several catalytic systems:

Transition-Metal Catalyzed Hydrogenation: This method uses a chiral ligand complexed to a transition metal (e.g., Ruthenium, Rhodium, Iridium). The chiral ligand, often a diphosphine like BINAP, creates a chiral environment around the metal center, directing the addition of hydrogen from a source like H₂ gas (hydrogenation) or isopropanol/formic acid (transfer hydrogenation) to one face of the ketone, producing the alcohol in high enantiomeric excess (ee). wikipedia.org

Organocatalysis: Metal-free catalysis provides a valuable alternative. Chiral organocatalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), can effectively catalyze the reduction of ketones by a stoichiometric reductant like borane (B79455) (BH₃) or catecholborane. wikipedia.orgrsc.org More recently, novel Lewis base organocatalysts have been developed for the highly enantioselective hydrosilylation of ketones and related C=N bonds in imidazolinones, demonstrating the power of this approach within imidazole-related structures. rsc.org

A particularly innovative strategy involves cooperative bimetallic radical catalysis for the asymmetric hydrogen-atom transfer (HAT) to ketones. acs.org In one such system, a chiral (salen)titanium complex is used alongside zinc metal and an imidazole derivative which unconventionally serves as the hydrogen-atom donor. This dual-activation method bypasses certain intermediates, leading to highly organized transition states and excellent enantioselectivity in the reduction of various ketones. acs.org

The table below details representative catalytic systems applicable to the stereoselective synthesis of chiral methanol derivatives related to the target compound.

| Catalyst System | Reductant | Substrate Type | Reported Efficiency (Yield, ee) |

| Chiral (salen)Ti / Zn | Imidazole (as H-donor) | Aromatic Ketones (e.g., 2-acetonaphthone) | High yields (up to 99%), Excellent ee (up to 99%). acs.org |

| Chiral 2,2′-bispyrrolidine | Trichlorosilane (HSiCl₃) | Imidazolinones (ketone analogs) | High yields, High ee. rsc.org |

| Ru-BINAP Complexes | H₂ or Isopropanol | Aromatic & Aliphatic Ketones | Generally high yields and high ee (>95%). wikipedia.org |

| CBS-Oxazaborolidine | Borane (BH₃·THF) | Simple Prochiral Ketones | Good to excellent yields and high ee. rsc.org |

These advanced chiral induction methodologies provide robust pathways to access enantiomerically pure or enriched imidazole methanol derivatives, which are crucial for investigating their potential applications in various scientific fields. The synthesis of chiral imidazole-based ligands and cyclophanes for use in enantioselective recognition further underscores the importance of stereochemistry in this class of compounds. rsc.orgresearchgate.net

Derivatization and Chemical Transformations of 1 Ethyl 1h Imidazol 4 Yl Methanol

Chemical Reactivity of the Hydroxymethyl Group

The primary alcohol functionality in (1-ethyl-1H-imidazol-4-yl)methanol is a key site for synthetic elaboration, readily undergoing oxidation, reduction, esterification, and etherification reactions.

Oxidation Reactions

The hydroxymethyl group of this compound can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation to the aldehyde, 1-ethyl-1H-imidazole-4-carbaldehyde, can be effectively achieved using reagents such as Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂). wikipedia.orgpitt.educommonorganicchemistry.com DMP offers the advantage of performing the oxidation under neutral conditions at room temperature, which is beneficial for substrates with sensitive functional groups. wikipedia.orgpitt.educommonorganicchemistry.comalfa-chemistry.com MnO₂ is a classic reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes hydroxymethylimidazoles due to the adjacent aromatic ring. commonorganicchemistry.com

Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. For instance, oxidation of the hydroxymethyl group can lead to the formation of 1-ethyl-1H-imidazole-4-carboxylic acid. While specific examples for the title compound are not prevalent, analogous transformations on similar heterocyclic alcohols are well-documented.

Table 1: Oxidation Reactions of Hydroxymethylimidazoles

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound (analog) | Dess-Martin Periodinane | 1-Ethyl-1H-imidazole-4-carbaldehyde | High | pitt.educommonorganicchemistry.com |

| This compound (analog) | Manganese Dioxide (MnO₂) | 1-Ethyl-1H-imidazole-4-carbaldehyde | Good | commonorganicchemistry.com |

Reduction Reactions

While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group, yielding 1-ethyl-4-methylimidazole, can be accomplished through catalytic hydrogenation. youtube.comyoutube.com This transformation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.comyoutube.com This reaction effectively removes the hydroxyl functionality, providing a route to alkyl-substituted imidazoles.

Table 2: Reduction of Hydroxymethylimidazoles

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound (analog) | H₂, Pd/C | 1-Ethyl-4-methylimidazole | High | youtube.comyoutube.com |

Esterification and Etherification

The hydroxyl group of this compound readily participates in esterification and etherification reactions, allowing for the introduction of a wide variety of substituents.

Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with an acid anhydride, for example, acetic anhydride, in the presence of a base or an acid catalyst, would yield the corresponding ester, (1-ethyl-1H-imidazol-4-yl)methyl acetate (B1210297).

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. khanacademy.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. khanacademy.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com

Table 3: Esterification and Etherification Reactions

| Reaction Type | Reagents | Product | Reference |

| Esterification | Acetic Anhydride | (1-Ethyl-1H-imidazol-4-yl)methyl acetate | General Knowledge |

| Etherification | 1. NaH; 2. Alkyl Halide | (1-Ethyl-1H-imidazol-4-yl)methoxymethyl ether (example) | khanacademy.orgwikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com |

Substitution and Functionalization of the Imidazole (B134444) Ring

The imidazole ring of this compound is an aromatic system that can undergo substitution reactions, allowing for further molecular diversification.

Electrophilic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents. In the case of this compound, the most likely positions for electrophilic attack are C2 and C5.

Halogenation , for instance, can be achieved using reagents like N-bromosuccinimide (NBS) for bromination or iodine for iodination. nih.govmdpi.comlookchem.comorganic-chemistry.orgchempedia.infogoogle.com The regioselectivity of these reactions can often be controlled by the reaction conditions. For example, iodination of imidazoles has been shown to occur selectively under specific pH conditions. lookchem.comgoogle.com

Table 4: Electrophilic Substitution of Imidazoles

| Reaction Type | Reagent | Position of Substitution | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C2 or C5 | nih.govmdpi.comorganic-chemistry.org |

| Iodination | Iodine (I₂) | C2 or C5 | lookchem.comchempedia.infogoogle.com |

Regioselective Functionalization Strategies

Directed metalation is a powerful strategy for the regioselective functionalization of the imidazole ring. This approach involves the deprotonation of a specific carbon atom on the ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

For 1-substituted imidazoles, lithiation typically occurs at the C2 position, as the nitrogen at position 3 directs the deprotonation. Therefore, treating this compound with n-BuLi would likely lead to the formation of the 2-lithio derivative. This can then be quenched with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce a substituent at the C2 position.

Functionalization at the C5 position can also be achieved through directed lithiation strategies, sometimes requiring the use of a directing group or specific reaction conditions to overcome the inherent preference for C2 lithiation.

Formation of Complex Molecular Architectures and Heterocyclic Frameworks

The transformation of this compound into more complex heterocyclic systems is a testament to its synthetic utility. The hydroxymethyl group serves as a convenient handle for elaboration into various functionalities, which can then participate in cyclization reactions to afford fused imidazole systems. These fused heterocycles, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, are of significant interest due to their wide-ranging pharmacological activities. mdpi.com

A plausible and efficient strategy to access these complex frameworks commences with the oxidation of the primary alcohol in this compound to the corresponding aldehyde, (1-ethyl-1H-imidazol-4-yl)carbaldehyde. This transformation can be achieved using a variety of mild oxidizing agents. The resulting aldehyde is a key intermediate that can undergo a range of condensation and cyclization reactions.

One of the most powerful methods for the construction of fused heterocyclic systems from such an aldehyde is the Pictet-Spengler reaction. publish.csiro.aumdpi.com This reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by an acid-catalyzed intramolecular cyclization. In the context of our imidazole derivative, the aldehyde functionality at the 4-position can react with a suitably substituted amine to construct a new ring fused to the imidazole core. For instance, reaction with a β-aminoethyl-substituted species can lead to the formation of a six-membered ring, yielding a tetrahydroimidazo[4,5-c]pyridine scaffold. The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents on the newly formed ring, depending on the choice of the amine component. publish.csiro.au

Furthermore, the strategic functionalization of the imidazole ring itself can be exploited to build complex architectures. While the primary focus is often on the hydroxymethyl group, subsequent reactions on the imidazole nucleus can lead to even more elaborate structures. For example, after the formation of a fused pyridine (B92270) ring via the Pictet-Spengler reaction, further functionalization of the imidazole or the newly formed ring can be pursued to create a library of diverse compounds. acs.orgnih.gov

The synthesis of imidazo[4,5-b]pyridines can also be envisioned through multi-step sequences starting from this compound. This would involve the conversion of the hydroxymethyl group to an amino or a related nitrogen-containing functionality, which could then participate in a cyclization with a suitable three-carbon synthon to form the fused pyridine ring. nih.gov

Mechanistic Studies of Transformation Reactions

The transformation of this compound into complex heterocyclic frameworks is underpinned by well-established reaction mechanisms. A key example is the Pictet-Spengler reaction, which provides a powerful tool for the synthesis of tetrahydroisoquinoline and related fused heterocyclic systems. publish.csiro.aumdpi.com

The generally accepted mechanism for the Pictet-Spengler reaction, when applied to a derivative of this compound, would proceed as follows:

Iminium Ion Formation: The reaction is initiated by the condensation of the aldehyde, derived from the oxidation of this compound, with a primary amine. This typically occurs under acidic conditions, leading to the formation of a Schiff base, which then protonates to form a reactive iminium ion. mdpi.com

Intramolecular Electrophilic Attack: The electron-rich imidazole ring, specifically the C5 position, acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion. This is the key ring-closing step that establishes the new heterocyclic ring. publish.csiro.au

Rearomatization: The resulting spirocyclic intermediate undergoes a proton transfer to regenerate the aromaticity of the imidazole ring, leading to the final fused heterocyclic product.

The diastereoselectivity of the Pictet-Spengler reaction can be influenced by the stereochemistry of the starting materials, particularly when chiral aldehydes or amines are employed. publish.csiro.au Lewis acids can also be used to accelerate the reaction, even in the presence of a base, without necessarily affecting the diastereoselectivity. publish.csiro.au

It is noteworthy that in the context of imidazole-based Pictet-Spengler reactions, the reaction is often catalyzed by a base. This is likely to prevent the formation of the non-nucleophilic imidazolium (B1220033) ion, ensuring that the imidazole ring remains sufficiently nucleophilic to participate in the cyclization step. publish.csiro.au A proposed base-catalyzed mechanism involves the direct attack of the neutral imidazole ring on the imine intermediate. publish.csiro.au

Beyond the Pictet-Spengler reaction, other cyclization strategies to form fused imidazoles also have well-defined mechanisms. For instance, the synthesis of imidazo[4,5-b]pyridines from 4-functionalized imidazoles often involves nucleophilic substitution followed by an intramolecular condensation and dehydration sequence to form the fused aromatic system. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Imidazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, including (1-ethyl-1H-imidazol-4-yl)methanol and its derivatives. This powerful analytical technique provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms within a molecule. For imidazole (B134444) derivatives, the chemical shifts of the protons are influenced by the electronic environment created by the heterocyclic ring and its substituents. ipb.pt In general, protons attached to the imidazole ring appear in the aromatic region of the spectrum, typically between 7 and 9 ppm, due to the deshielding effect of the ring current. libretexts.org

For a representative compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the hydroxymethyl protons, and the protons on the imidazole ring. The precise chemical shifts and coupling patterns provide unambiguous evidence for the compound's structure.

Below is a table summarizing typical ¹H NMR chemical shift ranges for protons in environments similar to those in this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Imidazole Ring Protons | 7.0 - 9.0 |

| -CH₂- (Ethyl group) | ~4.0 (quartet) |

| -CH₃ (Ethyl group) | ~1.4 (triplet) |

| -CH₂OH (Hydroxymethyl) | ~4.5 (singlet or doublet) |

| -OH (Hydroxymethyl) | Variable, often broad |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. nih.gov Each unique carbon atom in the molecule gives rise to a distinct signal, with the chemical shift indicating its electronic environment.

In this compound, the carbon atoms of the imidazole ring are expected to resonate in the downfield region of the spectrum (typically 115-140 ppm) due to their sp² hybridization and the influence of the nitrogen atoms. The carbons of the ethyl group and the hydroxymethyl group will appear at higher fields.

A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Imidazole Ring Carbons | 115 - 140 |

| -CH₂- (Ethyl group) | ~45 |

| -CH₃ (Ethyl group) | ~15 |

| -CH₂OH (Hydroxymethyl) | ~55 |

Note: These are approximate values and can be influenced by solvent and other structural features.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

For more complex imidazole derivatives or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. ipb.pt These techniques are invaluable for the unequivocal assignment of all proton and carbon signals in the molecule.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. lifesciencesite.comresearchgate.net For certain imidazole derivatives, VT-NMR can be used to study the rate of nitrogen inversion or the rotation of substituents, which can influence the observed NMR spectra. lifesciencesite.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. researchgate.net This precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass to the calculated masses of possible elemental compositions. For this compound (C₆H₁₀N₂O), HRMS would confirm its elemental composition by providing a mass measurement that is unique to this formula.

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound and its derivatives, LC-MS and GC-MS would be employed to:

Analyze reaction mixtures to monitor the progress of a synthesis.

Identify and quantify impurities in a sample.

Study the metabolic fate of these compounds in biological systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties: the hydroxyl group, the ethyl group, and the imidazole ring.

The primary functional groups and their expected IR absorption ranges are:

O-H Stretch: The hydroxyl (-OH) group gives rise to a strong and typically broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of intermolecularly hydrogen-bonded alcohols. fiveable.melibretexts.org

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group (CH₃ and CH₂) are expected in the 3000-2850 cm⁻¹ range. libretexts.orgpressbooks.pub The aromatic C-H stretch from the imidazole ring typically appears at slightly higher wavenumbers, from 3100-3000 cm⁻¹. libretexts.org

C=N and C=C Stretch: The imidazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected in the fingerprint region, typically between 1680 cm⁻¹ and 1450 cm⁻¹. In related benzimidazole (B57391) derivatives, the C=N stretch has been noted around 1604 cm⁻¹. semanticscholar.org

C-O Stretch: The stretching vibration of the C-O single bond in the hydroxymethyl group (CH₂-OH) gives a strong peak in the 1300-1050 cm⁻¹ range. fiveable.melibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3400 - 3200 | Strong, Broad |

| Imidazole Ring (=C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Ethyl Group (-CH₂CH₃) | C-H Stretch | 3000 - 2850 | Strong |

| Imidazole Ring | C=N and C=C Stretch | 1680 - 1450 | Medium to Strong |

| Ethyl Group (-CH₂CH₃) | C-H Bend | 1470 - 1350 | Medium |

| Primary Alcohol (-CH₂OH) | C-O Stretch | ~1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The imidazole ring is a chromophore that gives rise to characteristic absorptions.

The electronic spectrum is primarily characterized by two types of transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the imidazole ring's conjugated system. These transitions typically result in strong absorption bands. In similar imidazole derivatives, these intense absorptions have been observed. researchgate.net For instance, N-vinyl imidazole exhibits a distinct transition with a maximum wavelength around 290 nm, attributed to π-π* and σ-π* transitions. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on a nitrogen atom) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions. researchgate.net

Computational studies on related ionic liquids containing a 1-ethyl-3-methylimidazolium (B1214524) cation have also been used to calculate and interpret their UV-Vis spectra, confirming the electronic transitions within the imidazolium (B1220033) ring. nih.gov

| Transition Type | Orbitals Involved | Expected Intensity | Typical Wavelength Region |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | High | Shorter UV (e.g., < 300 nm) |

| n → π | n (non-bonding) → π (antibonding) | Low | Longer UV |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Since this compound is a stable, closed-shell molecule, it does not possess any unpaired electrons in its ground state and is therefore EPR-silent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to generate a model of the atomic arrangement within the crystal lattice. This analysis has been performed on the parent compound, (1H-Imidazol-4-yl)methanol, providing a clear precedent for the structural characterization of its derivatives. nih.govnih.gov The crystal structure reveals not only the molecular geometry but also the packing of molecules in the solid state, which is often governed by hydrogen bonding. nih.gov

For (1H-Imidazol-4-yl)methanol, crystals were grown from a methanol-toluene solution and analyzed, yielding detailed crystal data. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆N₂O |

| Formula Weight | 98.11 |

| Temperature | 100 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (an alternative setting for P2₁/c) |

| a (Å) | 13.9180 (9) |

| b (Å) | 7.1980 (5) |

| c (Å) | 11.6509 (12) |

| β (°) | 125.249 (1) |

| Volume (ų) | 953.20 (13) |

| Z (molecules/unit cell) | 8 |

Single crystal X-ray analysis allows for the precise measurement of geometric parameters. For the parent compound, (1H-Imidazol-4-yl)methanol, it was reported that the bond lengths and bond angles are within normal ranges. nih.gov The structure is stabilized by a two-dimensional network of hydrogen bonds. One key interaction is between the unprotonated imidazole nitrogen of one molecule and the hydroxyl hydrogen of an adjacent molecule (N···H bond length of 1.985 Å). nih.gov A second interaction occurs between the hydroxyl oxygen of one molecule and the N-H hydrogen of a neighboring molecule (O···H bond length of 1.921 Å). nih.gov

In more complex derivatives, such as those containing additional rings, torsion angles become critical for defining the three-dimensional shape. For example, in one imidazolyl-substituted cyclohexenone, the dihedral angle between the cyclohexenone and imidazole rings was found to be only 2.18 (16)°. nih.gov

| Bond Type | Typical Length (Å) | Source Compound Example |

|---|---|---|

| N-C (imidazole ring) | 1.325(4) - 1.356(4) | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole semanticscholar.org |

| C=C | 1.354(2) | Coumarin derivative researchgate.net |

| C-O (alcohol) | - | Expected based on standard values |

| C-N (ethyl to ring) | - | Expected based on standard values |

X-ray crystallography is unparalleled in its ability to determine the exact conformation and stereochemistry of a molecule in the solid state. For the parent compound (1H-Imidazol-4-yl)methanol, the analysis confirmed the planar structure of the imidazole ring and elucidated the extensive hydrogen-bonding network that dictates the crystal packing. nih.gov

In studies of more complex derivatives, conformational analysis reveals further details. For instance, in an ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)cyclohex-3-enone derivative, the cyclohexenone ring was found to adopt an almost ideal envelope conformation, with one carbon atom acting as the flap. nih.gov The analysis also confirmed the stereochemistry, showing that the ester and aryl substituents were in a trans configuration relative to each other, both occupying equatorial positions on the ring. nih.gov This level of detail is crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

Single Crystal X-ray Diffraction Analysis

Crystal Packing and Unit Cell Parameters

While specific crystal structure data for this compound is not widely available in the provided search results, analysis of closely related imidazole derivatives offers valuable insights into the expected structural characteristics. For instance, the crystal structure of a derivative, ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate, reveals a centrosymmetric space group, indicating the compound crystallized as a racemic mixture. iucr.orgiucr.org Its cyclohexenone ring adopts an envelope conformation. iucr.orgiucr.org

The study of (1H-Imidazol-4-yl)methanol, the parent compound lacking the ethyl group, shows that it crystallizes in a manner that facilitates extensive hydrogen bonding, forming a two-dimensional network. nih.gov This suggests that the ethylated counterpart would also exhibit significant hydrogen-bonding-driven packing, though potentially altered by the steric and electronic influence of the ethyl group.

The table below illustrates typical crystal data that would be determined for such compounds, based on the analysis of derivatives.

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Imidazole Derivative

| Parameter | Value |

| Empirical Formula | C₁₉H₁₇Cl₃N₂O₃ |

| Formula Weight | 440.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.548 (3) |

| b (Å) | 8.459 (2) |

| c (Å) | 18.987 (4) |

| β (°) | 108.35 (3) |

| Volume (ų) | 1914.5 (8) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.529 |

Note: Data is for ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate, a related derivative. iucr.org

Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonding is a dominant force in the supramolecular assembly of imidazole-containing compounds. In the case of (1H-Imidazol-4-yl)methanol, two primary hydrogen-bonding interactions are observed in its crystal structure. The first occurs between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of a neighboring molecule. The second involves the hydroxyl oxygen atom of one molecule and the imidazole N-H group of another. nih.govnih.gov These interactions create a robust two-dimensional network structure. nih.gov

The study of related structures, like ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate, confirms the prevalence of hydrogen bonding. In this derivative, a combination of N-H···O and C-H···N hydrogen bonds links the molecules into ribbons of edge-fused rings. iucr.org

Intermolecular Interactions (e.g., C-H···O, N-H···O, C-H···N, Aromatic Stacking)

Beyond classical hydrogen bonds, a variety of weaker intermolecular interactions contribute to the stability of the crystal lattice of imidazole derivatives.

N-H···O and O-H···N: As established, these are the most significant hydrogen bonds. In (1H-Imidazol-4-yl)methanol, the O-H···N bond distance is reported as 1.985(8) Å, and the N-H···O distance is 1.921(1) Å. nih.gov

C-H···O Interactions: These weaker hydrogen bonds are also observed in the crystal structure of (1H-Imidazol-4-yl)methanol, further stabilizing the two-dimensional network. nih.gov

C-H···N Interactions: In derivatives where N-H···O bonds are not possible, C-H···N interactions can become prominent. For example, in the crystal structure of an ethyl-substituted imidazole derivative, C-H···N hydrogen bonds, alongside N-H···O bonds, create complex ribbon-like structures. iucr.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample, confirming its empirical formula. For this compound, the molecular formula is C₆H₁₀N₂O. scbt.com The expected elemental composition can be calculated from the atomic weights of its constituent elements.

Table 2: Calculated Elemental Analysis Data for C₆H₁₀N₂O

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 57.12 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 8.00 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 22.21 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 12.68 |

| Total | 126.159 | 100.00 |

Experimental values obtained from combustion analysis of a synthesized and purified sample of this compound would be expected to align closely with these calculated percentages, typically within a ±0.4% margin of error, to validate the compound's identity and purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from reaction byproducts or starting materials. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the analysis and purification of this compound due to its polarity and non-volatile nature.

Purity Assessment: A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the imidazole ring possesses a chromophore. The purity of the sample is determined by the relative area of the main peak corresponding to the title compound.

Method Development: Developing an HPLC method for imidazole-containing molecules often involves optimizing the mobile phase composition and pH to achieve good peak shape and resolution from impurities. For instance, a derivatization technique has been developed for the HPLC analysis of methanol in complex matrices, which could be adapted for related compounds. jfda-online.com Commercial suppliers often provide HPLC data to certify the purity of their reagents, including related imidazole compounds. bldpharm.com

Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of this compound, provided it has sufficient thermal stability to be vaporized without decomposition.

Purity Assessment: A GC analysis would typically use a capillary column with a polar stationary phase to effectively separate the polar analyte from less polar impurities. A Flame Ionization Detector (FID) is commonly used for detection. The purity is assessed by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. The analysis of a related compound, 1-ethyl-1H-imidazole, shows a purity of ≥99.0% by GC, demonstrating the utility of this technique for this class of compounds. sigmaaldrich.com

Method Considerations: Due to the presence of the hydroxyl group, which can cause peak tailing, derivatization of the alcohol to a more volatile silyl (B83357) ether might sometimes be performed to improve chromatographic performance. The method used for determining methanol in wine by GC, which involves an internal standard, illustrates a common approach for quantification. oiv.int

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of reaction progress and the purity of isolated compounds. In the context of this compound and its derivatives, TLC serves as a rapid and efficient method to monitor the conversion of starting materials to products.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or a mixture of solvents). The separation is quantified by the retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the synthesis of imidazole-based compounds, TLC is instrumental in determining the completion of a reaction. For instance, in the reduction of C-2 aroyl substituted imidazole derivatives to the corresponding methanol derivatives, the reaction progress can be monitored by TLC until the starting material spot disappears and a new spot corresponding to the product appears. researchgate.net Similarly, in subsequent reactions, such as the substitution with chloroacetylchloride, TLC is again employed to track the formation of the new product. researchgate.net

The choice of the eluent system is critical for achieving good separation. A common mobile phase for the column chromatography purification of C-2 aroyl substituted imidazolo methanol derivatives, a class of compounds structurally related to this compound, is a mixture of ethyl acetate and n-hexane, often in a 1:5 (v/v) ratio. researchgate.net The polarity of the eluent system is adjusted to achieve an optimal R_f value, typically between 0.3 and 0.7, for the compound of interest.

While specific R_f values for this compound are not extensively reported in the reviewed literature, the following table provides an example of a TLC system used for a related class of compounds.

| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |

| C-2 Aroyl Substituted Imidazolo Methanol Derivatives | Silica Gel | Ethyl Acetate / n-Hexane (1:5) | UV light, Iodine vapor, or specific staining reagents | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly valuable for determining the thermal stability and decomposition profile of compounds like this compound and its derivatives.

The analysis is performed by heating a small amount of the sample in a thermogravimetric analyzer, which consists of a precision balance with a sample pan located inside a furnace. The temperature is increased at a constant rate, and the mass loss is recorded. The resulting data is plotted as a TGA curve, with temperature on the x-axis and mass percentage on the y-axis. The derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

For imidazole derivatives, TGA provides crucial information about their thermal stability, which is an important parameter for their potential applications in materials science and as catalysts. researchgate.net The decomposition temperature (T_d), often reported as the temperature at which 5% weight loss occurs, is a key indicator of thermal stability.

Studies on various imidazole-containing compounds have demonstrated their significant thermal stability. For example, certain fluorophores based on triphenylamine-imidazole exhibit thermal decomposition temperatures (at 5% weight loss) ranging from 304°C to 350°C. researchgate.net Another study on imidazolium picrate (B76445) showed a major weight loss at 235°C, indicating its decomposition temperature. researchgate.net The thermal stability of binary mixtures of imidazole-based ionic liquids has also been investigated, showing that the decomposition temperature can be influenced by the composition of the mixture. nih.gov

The following table summarizes the thermal decomposition data for several imidazole derivatives, providing a comparative view of their thermal stabilities.

| Compound/Derivative | Decomposition Temperature (T_d) at 5% Weight Loss (°C) | Analysis Conditions | Reference |

| 4-PIMCFTPA | 350 | Heating rate of 10°C/min | researchgate.net |

| 4-BICFTPA | 304 | Heating rate of 10°C/min | researchgate.net |

| Imidazolium Picrate | 235 (major weight loss) | Heating rate of 10°C/min in nitrogen atmosphere | researchgate.net |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is a potent and versatile electrochemical technique used to investigate the redox properties of chemical species. For this compound and its derivatives, CV provides valuable insights into their electrochemical behavior, including oxidation and reduction potentials, and the stability of the resulting redox species.

In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. The data is plotted as current versus potential, known as a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the electroactive species.

The electrochemical properties of imidazole derivatives are of significant interest due to their potential applications in areas such as redox catalysis, electrochromic devices, and sensors. nih.govresearchgate.netnih.gov The imidazole ring can undergo oxidation, and the potential at which this occurs is influenced by the nature and position of substituents on the ring.

For instance, studies on 2-aryl-1-methylphenanthro[9,10-d]imidazoles have shown that their oxidation potentials can be systematically tuned by altering the substituents, and a good correlation exists between experimental oxidation potentials and computationally predicted ionization potentials. nih.gov The electrochemical behavior of imidazole-functionalized single-walled carbon nanotubes has also been investigated, revealing weak intramolecular electronic interactions between the imidazole groups and the nanotubes. researchgate.net

The following table presents electrochemical data for a selection of imidazole derivatives, illustrating the range of oxidation potentials observed for this class of compounds. The measurements are typically conducted in a non-aqueous solvent containing a supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes).

| Compound/Derivative | Oxidation Potential (E_ox) (V vs. reference electrode) | Experimental Conditions | Reference |

| Imidazole derivative 1 | ~0.8 | 0.1 M nBu4NClO4/DMF, glassy carbon working electrode, Ag/AgNO3 reference electrode | researchgate.net |

| Imidazole derivative 2 | ~1.1 | 0.1 M nBu4NClO4/DMF, glassy carbon working electrode, Ag/AgNO3 reference electrode | researchgate.net |

| Phenanthro[9,10-d]imidazole derivatives | Varies with substituents | Not specified | nih.gov |

Coordination Chemistry of 1 Ethyl 1h Imidazol 4 Yl Methanol As a Ligand Precursor

Design and Synthesis of (1-Ethyl-1H-Imidazol-4-yl)methanol-Derived Ligands

The design of ligands derived from this compound is predicated on the strategic combination of a stable heterocyclic core and a flexible functional group. The imidazole (B134444) ring provides a reliable nitrogen donor, while the hydroxymethyl group introduces the possibility of forming a stable five-membered chelate ring with a metal center. The ethyl group at the N1 position enhances the lipophilicity of the ligand compared to its methyl or unsubstituted counterparts and can influence the steric and electronic environment of the resulting metal complexes.

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from established synthetic routes for analogous imidazole derivatives. acs.orgnih.govwisconsin.edu Two primary retrosynthetic pathways are plausible:

N-Alkylation of a Pre-existing Imidazole: This approach would involve the direct ethylation of the N1 position of (1H-imidazol-4-yl)methanol. This is a common method for generating N-substituted imidazoles.

Functional Group Manipulation: An alternative route involves the reduction of a carbonyl group at the C4 position of a 1-ethyl-1H-imidazole precursor, such as 1-ethyl-1H-imidazole-4-carbaldehyde or a corresponding carboxylic acid ester.

These synthetic strategies allow for the targeted creation of the this compound molecule, which serves as a versatile building block for more elaborate ligand systems or for direct use in the formation of coordination complexes. acs.org

The imidazole ring contains two nitrogen atoms, but for coordination purposes, the sp²-hybridized imine nitrogen (at the N3 position in this case) is the primary donor site. nih.govwikipedia.org This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital that is directed away from the ring, making it sterically accessible and electronically available for forming a sigma bond with a metal ion. wikipedia.org The other nitrogen atom (N1), being bonded to an ethyl group and participating in the aromatic π-system, is generally not involved in coordination. The basicity of the donor nitrogen is a key factor in the stability of the resulting metal complexes. wikipedia.org

| Donor Atom | Hybridization | Role in Coordination |

| Imidazole Nitrogen (N3) | sp² | Primary σ-donor site for metal binding. wikipedia.org |

| Hydroxymethyl Oxygen | sp³ | Potential secondary donor site for chelation. researchgate.net |

The hydroxymethyl group at the C4 position plays a crucial role in enabling this compound to act as a chelating ligand. A chelating ligand is one that can bind to a metal ion through two or more separate donor atoms. researchgate.net In this molecule, the ligand can coordinate to a metal center using both the imidazole nitrogen (N3) and the oxygen atom of the hydroxymethyl group. researchgate.net

Upon deprotonation, the oxygen of the hydroxymethyl group becomes an alkoxide donor, which can form a strong bond with a metal ion. This simultaneous coordination of the nitrogen and oxygen atoms results in the formation of a stable five-membered chelate ring. This phenomenon, known as the chelate effect, leads to complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands (e.g., separate imidazole and alcohol ligands). Studies on similar heterocyclic alcohols, such as 4-hydroxymethyl-imidazole, have shown that this bidentate (N,O) coordination is a key feature of their chemistry, leading to the formation of highly stable copper(II) complexes. researchgate.net

Formation of Metal Complexes

This compound is capable of forming complexes with a wide array of metal ions. The formation typically occurs through the reaction of the ligand with a metal salt in a suitable solvent. The ligand can act in a monodentate fashion, coordinating solely through the imidazole nitrogen, or as a bidentate (N,O) chelating agent, particularly when the hydroxymethyl proton is removed. researchgate.net The resulting complex's structure and properties are dictated by the metal ion's coordination preferences, the ligand-to-metal ratio, and the reaction conditions.

Imidazole-based ligands are well-known to coordinate with a variety of transition metals. wikipedia.orgajol.info The soft nature of the imidazole nitrogen donor makes it particularly suitable for binding to mid-to-late first-row transition metals. Based on the behavior of analogous ligands, this compound is expected to form stable complexes with metals such as:

Copper(II): Often forms square planar or distorted octahedral complexes. Cu(II) complexes with ligands like 4-hydroxymethyl-imidazole have been studied for their stability. researchgate.netnih.gov

Zinc(II): Typically forms tetrahedral or octahedral complexes. Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and colorless, but they are of great interest for modeling biological systems. researchgate.net

Cobalt(II) & Nickel(II): Commonly form octahedral or tetrahedral complexes with distinct spectroscopic and magnetic properties. wikipedia.org

Ruthenium(II)/Ruthenium(III): Known to form stable hexakis(imidazole) complexes. wikipedia.org

The coordination geometry of complexes formed with this compound is dependent on the metal ion and the stoichiometry. When acting as a bidentate (N,O) chelating ligand, it can facilitate the formation of various geometries. For instance, three such ligands can bind to a metal ion to form an octahedral complex, [M(L)₃]ⁿ⁺. Alternatively, two ligands could form a tetrahedral or square planar complex, [M(L)₂]ⁿ⁺, with the remaining coordination sites potentially occupied by solvent molecules or counter-ions. nih.gov

The electronic structure of these complexes is governed by the ligand field imposed on the metal's d-orbitals. As a σ-donor, the imidazole nitrogen contributes to the splitting of these orbitals. The involvement of the alkoxide oxygen in chelation further influences the ligand field strength, affecting the electronic spectra and magnetic properties of the complex.

Table of Expected Complex Properties with Bidentate this compound

| Metal Ion | Typical Coordination Geometry | d-Electron Count | Expected Magnetic Behavior |

| Cu(II) | Distorted Octahedral, Square Planar nih.gov | d⁹ | Paramagnetic |

| Ni(II) | Octahedral, Tetrahedral wikipedia.org | d⁸ | Paramagnetic |

| Co(II) | Octahedral, Tetrahedral wikipedia.org | d⁷ | Paramagnetic |

| Zn(II) | Tetrahedral, Octahedral researchgate.net | d¹⁰ | Diamagnetic |

A bridging ligand is a ligand that connects two or more metal centers, leading to the formation of polynuclear complexes or extended coordination polymers. wikipedia.orgyoutube.com this compound possesses the structural features necessary to act as a bridging ligand. It can coordinate to one metal center in a chelating fashion via its nitrogen and oxygen atoms, while simultaneously using one of these donor atoms to bind to a second metal center.

A more common bridging mode would involve the imidazole nitrogen coordinating to one metal center and the deprotonated hydroxymethyl oxygen bridging to a second metal center (a μ-alkoxo bridge). This N,O-bridging capability can lead to the formation of one-, two-, or three-dimensional coordination polymers. wikipedia.org While specific examples involving this compound are not prominent in the literature, related systems demonstrate this behavior. For instance, dihalo-bridged copper dimers have been formed with substituted imidazole ligands, showcasing the propensity of these systems to form polynuclear structures. mdpi.com

Table of Potential Bridging Modes

| Bridging Atoms | Notation | Description |

| Imidazole N, Alkoxide O | μ-(N,O) | The ligand bridges two metal centers using the imidazole nitrogen and the deprotonated oxygen. |

| Alkoxide O | μ-O | The deprotonated oxygen atom bridges two metal centers. |

The ability to act as a bridging ligand makes this compound a promising candidate for the rational design of functional coordination polymers with interesting magnetic or catalytic properties.

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes containing this compound are crucial for their potential applications. These properties are influenced by the nature of the metal ion, the coordination environment, and the electronic and steric effects of the ligand itself.

Ligand Scrambling and Degradation Pathways

While specific studies on ligand scrambling and degradation pathways for this compound complexes are not extensively detailed in the available literature, insights can be drawn from related imidazole systems. Ligand scrambling, a process where ligands exchange coordination sites or are replaced by other ligands, can be a significant factor in the stability of these complexes in solution. The presence of the ethyl group on the imidazole nitrogen is expected to stabilize the imidazole ring against certain degradation pathways compared to the unsubstituted parent ligand. For instance, in oxidation reactions of related compounds like (1-Ethyl-1H-imidazol-2-yl)methanol, the ethyl group has been observed to stabilize the imidazole ring against decomposition under harsh oxidative conditions.

Degradation of the ligand in a coordination complex can occur through various mechanisms, including oxidation of the hydroxymethyl group or cleavage of the imidazole ring. The specific pathway is often dependent on the metal center and the reaction conditions.

Reactivity with Nucleophiles in Coordination Environments

The coordination of this compound to a metal center can alter its reactivity towards nucleophiles. The electron-withdrawing nature of a metal cation can render the protons of the hydroxymethyl group more acidic, potentially facilitating deprotonation and subsequent reactions. Furthermore, the metal center itself can be a target for nucleophilic attack, leading to substitution or redox reactions.

In the broader context of imidazole-based ligands, the reactivity with nucleophiles is a key aspect of their application in catalysis and as synthetic intermediates. For example, the hydroxymethyl group can be a site for further functionalization through reactions with various nucleophiles after activation.

Spectroscopic Characterization of Metal Complexes

The formation and properties of metal complexes with this compound are typically investigated using a variety of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations for this compound Complexes |